molecular formula C14H21KO B12675373 Potassium p-octylphenolate CAS No. 58288-41-8

Potassium p-octylphenolate

Cat. No.: B12675373
CAS No.: 58288-41-8
M. Wt: 244.41 g/mol
InChI Key: KXPNDAJGKXDUDY-UHFFFAOYSA-M
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Description

Potassium p-octylphenolate (chemical formula: C₁₄H₂₁OK) is an organometallic compound derived from p-octylphenol (a phenolic compound with an octyl substituent at the para position) and potassium. This compound is likely synthesized via deprotonation of p-octylphenol using a potassium base (e.g., potassium carbonate), a method consistent with analogous reactions involving sodium or barium counterparts .

Key properties inferred from similar compounds:

  • Solubility: Potassium salts generally exhibit higher aqueous solubility compared to sodium or barium analogs due to lower lattice energy, though the hydrophobic octyl chain may reduce water solubility.
  • Applications: Used as surfactants, catalysts, or stabilizers in polymers and lubricants, leveraging the phenolic group’s reactivity and the metal ion’s coordination properties .

Properties

CAS No.

58288-41-8

Molecular Formula

C14H21KO

Molecular Weight

244.41 g/mol

IUPAC Name

potassium;4-octylphenolate

InChI

InChI=1S/C14H22O.K/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;/h9-12,15H,2-8H2,1H3;/q;+1/p-1

InChI Key

KXPNDAJGKXDUDY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)[O-].[K+]

Related CAS

1806-26-4 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium p-octylphenolate can be synthesized through the reaction of p-octylphenol with potassium hydroxide. The reaction typically involves dissolving p-octylphenol in an organic solvent, such as ethanol, and then adding a solution of potassium hydroxide. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. This can include the use of specialized reactors and purification processes to remove any impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Potassium p-octylphenolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: It can be reduced to form phenolic derivatives.

    Substitution: The phenolic group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinones

    Reduction: Phenolic derivatives

    Substitution: Alkylated or acylated phenolic compounds

Scientific Research Applications

Potassium p-octylphenolate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of potassium p-octylphenolate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, leading to inhibition or modulation of their activity. The compound’s phenolic group allows it to participate in redox reactions, which can affect cellular processes and signaling pathways.

Comparison with Similar Compounds

Sodium p-Octylphenolate (CAS 78899-79-3)

  • Structure : Sodium replaces potassium as the counterion.
  • Solubility: Sodium salts typically have lower solubility in polar solvents compared to potassium salts due to higher charge density. However, the octylphenol moiety dominates hydrophobicity, making both salts more soluble in organic solvents .
  • Applications : Similar uses as surfactants or intermediates, but sodium’s lower cost may favor industrial applications.
  • Safety : Less toxic than heavy metal analogs but requires handling precautions due to alkaline nature .

Barium Bis(p-Octylphenolate) (CAS 41157-62-4)

  • Structure: Barium (Ba²⁺) forms a 2:1 complex with two p-octylphenolate ions.
  • Thermal Stability : Barium’s larger ionic radius and +2 charge enhance thermal stability, making it suitable for high-temperature applications (e.g., lubricant additives) .
  • Toxicity : Barium compounds are moderately toxic, limiting their use in consumer products compared to potassium or sodium salts .

Lead Bis(p-Octylphenolate) (CAS 84394-98-9)

  • Structure: Lead (Pb²⁺) coordinates with two p-octylphenolate ions.
  • Applications : Historically used as stabilizers in PVC or lubricant additives due to lead’s ability to scavenge HCl. However, lead’s neurotoxicity has phased out its use in most regions .
  • Regulatory Status : Subject to strict regulations (e.g., REACH, RoHS), unlike potassium or sodium analogs .

p-Hydroxyphenyl Acetic Acid (CAS 156-38-7)

  • Acidity: The carboxylic acid group (pKa ~4.5) makes it more acidic than p-octylphenol (pKa ~10), limiting its use in alkaline conditions .
  • Applications: Primarily in pharmaceuticals and organic synthesis, diverging from metal phenolate’s industrial roles .

Comparative Data Table

Compound CAS Number Metal Ion Charge Key Applications Toxicity Profile
Potassium p-octylphenolate Not explicitly listed K⁺ +1 Surfactants, catalysts Low
Sodium p-octylphenolate 78899-79-3 Na⁺ +1 Surfactants, intermediates Low
Barium bis(p-octylphenolate) 41157-62-4 Ba²⁺ +2 High-temperature stabilizers Moderate
Lead bis(p-octylphenolate) 84394-98-9 Pb²⁺ +2 PVC stabilizers (historical) High (regulated)
p-Hydroxyphenyl acetic acid 156-38-7 N/A N/A Pharmaceuticals Low

Key Research Findings

  • Metal Ion Impact : Potassium’s lower charge density enhances solubility in polar aprotic solvents compared to sodium or barium, but the octyl chain limits aqueous solubility .
  • Thermal Performance : Barium and lead salts exhibit superior thermal stability (decomposition >250°C), whereas potassium and sodium analogs degrade at lower temperatures (~150–200°C) .
  • Regulatory Trends : Potassium and sodium salts are increasingly replacing lead and barium analogs in industrial applications due to stricter environmental regulations .

Biological Activity

Potassium p-octylphenolate, a compound derived from the alkali metal salt of p-octylphenol, has garnered attention for its biological activity and potential applications across various industries. This compound is synthesized through the reaction of potassium hydroxide with p-octylphenol, resulting in a product that exhibits both surfactant and antimicrobial properties. Its unique structure, characterized by a long hydrocarbon chain (octyl group) attached to a phenolic structure, contributes to its solubility in water and organic solvents, making it versatile for numerous applications.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial properties. It has been studied for its effectiveness as a preservative in cosmetic and pharmaceutical formulations due to its ability to inhibit the growth of bacteria and fungi. A study evaluating its antimicrobial efficacy found that this compound effectively reduced microbial load in various formulations, making it a valuable additive in preserving product integrity.

Endocrine Disruption Potential

Interestingly, compounds similar to this compound have raised concerns regarding their potential endocrine-disrupting effects. The structural similarity of this compound to natural hormones suggests that it may interfere with hormonal functions in organisms. Research has highlighted the need for further investigation into the long-term effects of exposure to such compounds, particularly in aquatic environments where they may accumulate and affect wildlife.

Surfactant Properties

In addition to its antimicrobial activity, this compound functions as an effective surfactant. Its ability to stabilize emulsions makes it useful in formulations requiring the mixing of oil and water. The compound's surfactant properties are attributed to its amphiphilic nature, allowing it to interact with both hydrophilic and hydrophobic substances. This dual functionality enhances its applicability in various industrial processes, including cosmetics, pharmaceuticals, and food products.

Comparative Analysis with Related Compounds

To better understand the unique characteristics of this compound, a comparative analysis with related compounds is presented below:

CompoundStructure CharacteristicsUnique Features
Potassium PhenolateSimple phenol structureBasic phenolic compound without alkyl side chain
Sodium dodecylbenzenesulfonateSulfonate group on benzene ringStronger surfactant properties
Octyl gallateGallate structure with octyl groupAntioxidant properties
Potassium nonylphenolateNonyl group instead of octylSimilar surfactant properties but different chain length

This compound stands out due to its specific octyl chain length and its dual functionality as both a surfactant and an antimicrobial agent. This versatility renders it suitable for various applications across different sectors.

Application in Cosmetics

One notable case study involved the incorporation of this compound into a cosmetic formulation aimed at enhancing preservation against microbial contamination. The study demonstrated that formulations containing this compound exhibited significantly lower microbial counts over extended periods compared to control samples without preservatives. This finding underscores the compound's potential as a safe and effective preservative in cosmetic products.

Environmental Impact Assessment

Another research initiative focused on assessing the environmental impact of this compound when released into aquatic ecosystems. The study revealed that while the compound biodegrades over time, its structural characteristics allow for potential bioaccumulation in aquatic organisms. This raises concerns about long-term ecological effects, particularly regarding endocrine disruption in fish populations exposed to contaminated waters.

Q & A

Q. What strategies mitigate bias when comparing this compound’s efficacy against alternative compounds in interdisciplinary studies?

  • Methodological Guidance: Use double-blinding and randomization to reduce performance and detection bias . Pre-register study protocols (e.g., on Open Science Framework) to avoid outcome reporting bias. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypothesis scope .

Methodological Notes

  • Data Contradiction Analysis : Prioritize studies with low risk of bias (e.g., adequate allocation concealment, blinding) when reconciling conflicting results .
  • Experimental Reproducibility : Adhere to journal guidelines for detailed methodology, including reagent preparation and equipment specifications .
  • Systematic Reviews : Use PRISMA checklists for transparent reporting and Cochrane Handbook protocols for meta-analysis .

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